4-Amino-3,4-dimethylpentanoic acid

Beschreibung

BenchChem offers high-quality 4-Amino-3,4-dimethylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3,4-dimethylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H15NO2 |

|---|---|

Molekulargewicht |

145.20 g/mol |

IUPAC-Name |

4-amino-3,4-dimethylpentanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-5(4-6(9)10)7(2,3)8/h5H,4,8H2,1-3H3,(H,9,10) |

InChI-Schlüssel |

ZZMZDTZMZSFQSA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC(=O)O)C(C)(C)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Branched-Chain Amino Acids: Focus on 3-Amino-4,4-dimethylpentanoic Acid

A Note on Chemical Nomenclature: Initial searches for "4-Amino-3,4-dimethylpentanoic acid" did not yield a corresponding unique chemical entity in major chemical databases. However, significant data is available for the structurally related isomers, "3-Amino-4,4-dimethylpentanoic acid" and "3-Amino-3,4-dimethylpentanoic acid." This guide will focus on 3-Amino-4,4-dimethylpentanoic acid , a compound with greater documentation and commercial availability, which may be the intended subject of interest.

Introduction

3-Amino-4,4-dimethylpentanoic acid is a non-proteinogenic β-amino acid. Its structure is characterized by a pentanoic acid backbone with an amino group at the third carbon (β-position) and two methyl groups at the fourth carbon. This substitution pattern, particularly the bulky tert-butyl group, imparts unique conformational constraints that are of significant interest in medicinal chemistry and drug development. These constraints can influence binding to biological targets and metabolic stability. This guide provides a comprehensive overview of its chemical structure, properties, and potential applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

A clear understanding of the molecular architecture is fundamental to exploring the properties and applications of 3-Amino-4,4-dimethylpentanoic acid.

Molecular Structure

The structure of 3-Amino-4,4-dimethylpentanoic acid is depicted below. The molecule possesses a chiral center at the C3 position, and can therefore exist as (S) and (R) enantiomers, or as a racemic mixture.

Diagram: Logical Relationship of Isomers

Caption: Racemic 3-Amino-4,4-dimethylpentanoic acid and its constituent enantiomers.

Chemical Identifiers

Precise identification of chemical compounds is crucial for research and regulatory purposes. The following table summarizes the key identifiers for 3-Amino-4,4-dimethylpentanoic acid and its stereoisomers.

| Identifier | Racemic 3-Amino-4,4-dimethylpentanoic acid | (S)-3-Amino-4,4-dimethylpentanoic acid | (R)-3-Amino-4,4-dimethylpentanoic acid |

| IUPAC Name | 3-amino-4,4-dimethylpentanoic acid[1] | (3S)-3-amino-4,4-dimethylpentanoic acid[2] | (3R)-3-Amino-4,4-dimethylpentanoic acid |

| CAS Number | 204191-43-5[1] | 367278-48-6[2] | 367278-49-7 |

| Molecular Formula | C7H15NO2[1][3] | C7H15NO2[2] | C7H15NO2 |

| Molecular Weight | 145.20 g/mol [1][3] | 145.20 g/mol [2] | 145.20 g/mol |

| InChI Key | MIMSUZKTGRXZNZ-UHFFFAOYSA-N[1][3] | MIMSUZKTGRXZNZ-YFKPBYRVSA-N[2] | N/A |

| SMILES | CC(C)(C)C(CC(=O)O)N[1] | CC(C)(C)N[2] | N/A |

| Synonyms | dl-3-t-butyl-beta-alanine, (R,S)-3-t-Butyl-beta-alanine[1] | (s)-3-tert-butyl-beta-alanine, (s)-3-amino-4,4-dimethylpentanoic acid[2] | (r)-3-amino-3,4-dimethylpentanoic acid hydrochloride |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental and biological systems.

| Property | Value | Source |

| Physical Form | Solid, Crystalline Flakes | [3][4] |

| Melting Point | 223°C to 225°C (for hydrate) | [4] |

| Solubility | Soluble in water and methanol. | [4] |

| XLogP3 | -1.7 | [1][2] |

Synthesis and Characterization

The synthesis of 3-Amino-4,4-dimethylpentanoic acid is a critical aspect of its accessibility for research. While specific, detailed synthetic protocols are often proprietary, the general approaches can be outlined.

General Synthetic Approach

A common strategy for the synthesis of β-amino acids involves the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated carbonyl compound. For 3-Amino-4,4-dimethylpentanoic acid, this could involve the reaction of an amine with a suitable derivative of 4,4-dimethylpent-2-enoic acid. Asymmetric synthesis to obtain specific enantiomers often employs chiral auxiliaries or catalysts.

Diagram: Generalized Synthetic Workflow

Caption: A simplified workflow for the synthesis and validation of 3-Amino-4,4-dimethylpentanoic acid.

Experimental Protocol: Quality Control by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of organic molecules.

Objective: To confirm the chemical structure and assess the purity of a synthesized batch of 3-Amino-4,4-dimethylpentanoic acid.

Materials:

-

Synthesized 3-Amino-4,4-dimethylpentanoic acid

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the compound in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum.

-

Expected signals would include:

-

A singlet corresponding to the nine protons of the tert-butyl group.

-

Multiplets for the CH and CH₂ protons of the pentanoic acid backbone.

-

A broad signal for the amine protons (which may exchange with D₂O).

-

-

-

¹³C NMR Acquisition:

-

Acquire a carbon-13 NMR spectrum.

-

Expected signals would correspond to the seven unique carbon atoms in the molecule.

-

-

Data Analysis:

-

Integrate the proton signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to confirm the connectivity of the atoms.

-

Assess the presence of any impurity signals.

-

Trustworthiness: The combination of ¹H and ¹³C NMR provides a robust, self-validating system for structural confirmation. The expected chemical shifts and signal multiplicities are unique to the target molecule, and their presence and correct integration ratios are strong indicators of the compound's identity and purity.

Potential Applications in Drug Development

The unique structural features of 3-Amino-4,4-dimethylpentanoic acid make it an attractive building block in medicinal chemistry.

-

Peptidomimetics: The β-amino acid structure can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation. The bulky tert-butyl group can also be used to induce specific secondary structures, such as turns or helices, which can be crucial for biological activity.

-

GABA Analogues: As a derivative of gamma-aminobutyric acid (GABA), this compound and its analogues could potentially interact with GABA receptors or transporters, making them of interest in neuroscience research.

-

Conformational Scaffolding: The sterically demanding tert-butyl group can serve as a conformational anchor, restricting the rotational freedom of the molecule. This can be advantageous in designing ligands with high affinity and selectivity for specific protein binding sites.

Conclusion

3-Amino-4,4-dimethylpentanoic acid is a fascinating molecule with significant potential in various areas of chemical and pharmaceutical research. Its well-defined structure and the presence of a bulky, conformationally restricting group make it a valuable tool for medicinal chemists. Further research into the biological activities of its enantiopure forms is warranted and could lead to the development of novel therapeutic agents.

References

-

PubChem. (n.d.). 3-Amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 2733733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 7157340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-amino-4,4-dimethylpentanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Amino-4,4-dimethylpentanoic acid hydrate, 98%, Thermo Scientific 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Binding Affinity of 4-Amino-3,4-dimethylpentanoic acid to Alpha2delta (α2δ) Subunits

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the binding affinity of gabapentinoid compounds, with a focus on the structural analogue 4-Amino-3,4-dimethylpentanoic acid, to the alpha2delta (α2δ) subunits of voltage-gated calcium channels (VGCCs). While specific binding data for 4-Amino-3,4-dimethylpentanoic acid is not extensively available in public literature, this guide synthesizes the current understanding of gabapentinoid-α2δ interactions to infer its likely binding characteristics. We delve into the structural and functional intricacies of the α2δ subunit, the molecular basis of ligand recognition, and provide detailed, field-proven methodologies for quantifying binding affinity, including radioligand binding assays, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the α2δ subunit.

Introduction: The α2δ Subunit as a Therapeutic Target

The α2δ subunit of voltage-gated calcium channels has emerged as a critical therapeutic target for a range of neurological disorders, most notably neuropathic pain and certain forms of epilepsy.[1] These auxiliary subunits play a crucial role in the trafficking and function of the pore-forming α1 subunit of VGCCs.[2] Gabapentinoid drugs, such as gabapentin and pregabalin, exert their therapeutic effects by binding with high affinity to the α2δ-1 and α2δ-2 isoforms.[1] This interaction is thought to interfere with the trafficking of the calcium channel complex to the presynaptic membrane, thereby reducing neurotransmitter release and dampening neuronal hyperexcitability.[1]

4-Amino-3,4-dimethylpentanoic acid is a structural analogue of gabapentin and is of significant interest for its potential to modulate α2δ subunit function. Understanding its binding affinity is a critical first step in evaluating its therapeutic potential. This guide will provide the scientific foundation and practical methodologies for such an evaluation.

The Interacting Partners: Structure and Function

The Alpha2delta (α2δ) Subunit

The α2δ subunit is a heavily glycosylated extracellular protein that is post-translationally cleaved into α2 and δ peptides, which remain linked by disulfide bonds.[3] There are four known isoforms of the α2δ subunit (α2δ-1, α2δ-2, α2δ-3, and α2δ-4).[4] Gabapentinoids selectively bind to the α2δ-1 and α2δ-2 isoforms.[5]

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structure of the gabapentin-bound CaVα2δ-1 subunit, revealing a specific binding pocket within the dCache1 domain.[6][7] This pocket completely encapsulates the gabapentin molecule, and key amino acid residues are responsible for the high-affinity interaction.[6][7]

4-Amino-3,4-dimethylpentanoic Acid

4-Amino-3,4-dimethylpentanoic acid shares the core γ-amino acid structure of gabapentinoids. Its chemical properties, including its size, shape, and the presence of amino and carboxylic acid moieties, suggest that it will likely interact with the same binding site on the α2δ subunit as gabapentin.

Chemical Structure of 4-Amino-3,4-dimethylpentanoic acid:

Methodologies for Determining Binding Affinity

The quantification of binding affinity is paramount in drug discovery. The equilibrium dissociation constant (Kd) is the primary metric, representing the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. The following are gold-standard techniques to determine the binding affinity of ligands like 4-Amino-3,4-dimethylpentanoic acid to α2δ subunits.

Radioligand Binding Assays

Radioligand binding assays are a robust and sensitive method for measuring the affinity of a ligand for its receptor.[1] These assays typically involve the use of a radiolabeled ligand (e.g., [3H]-gabapentin) that binds to the target receptor. The binding of an unlabeled test compound, such as 4-Amino-3,4-dimethylpentanoic acid, is then measured by its ability to compete with the radioligand for the binding site.

This protocol is adapted from established methods for gabapentinoid binding to porcine brain membranes.[8]

Materials:

-

Membrane Preparation: Porcine brain cortex membranes expressing α2δ subunits.

-

Radioligand: [3H]-gabapentin (specific activity ~30-60 Ci/mmol).

-

Test Compound: 4-Amino-3,4-dimethylpentanoic acid.

-

Non-specific Binding Control: Unlabeled gabapentin or pregabalin at a high concentration (e.g., 100 µM).

-

Assay Buffer: 10 mM HEPES, pH 7.4.

-

Wash Buffer: Cold 10 mM HEPES, pH 7.4.

-

Filtration Apparatus: 96-well glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize porcine brain cortex in ice-cold assay buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, [3H]-gabapentin (at a concentration near its Kd, e.g., 10 nM), and assay buffer.

-

Non-specific Binding: Membrane preparation, [3H]-gabapentin, and a saturating concentration of unlabeled gabapentin (e.g., 100 µM).

-

Competitive Binding: Membrane preparation, [3H]-gabapentin, and varying concentrations of 4-Amino-3,4-dimethylpentanoic acid (e.g., from 1 nM to 100 µM).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of 4-Amino-3,4-dimethylpentanoic acid.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki (inhibition constant), which is an estimate of the Kd of the test compound, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Causality Behind Experimental Choices:

-

Porcine Brain Membranes: A rich and well-characterized source of α2δ subunits.

-

[3H]-gabapentin: A commercially available and well-validated radioligand for α2δ subunits.

-

Polyethyleneimine Pre-soaking: Reduces non-specific binding of the radioligand to the filters.

-

Cheng-Prusoff Equation: Allows for the calculation of the affinity of the unlabeled ligand from its competitive binding data.

Caption: Workflow for a competitive radioligand binding assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[9] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[9]

Materials:

-

Purified Protein: Recombinant, purified α2δ-1 or α2δ-2 subunit.

-

Ligand: 4-Amino-3,4-dimethylpentanoic acid.

-

Dialysis Buffer: A suitable buffer such as PBS or HEPES, pH 7.4.

-

ITC Instrument.

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze both the purified α2δ protein and the 4-Amino-3,4-dimethylpentanoic acid solution against the same buffer to minimize buffer mismatch heats.

-

Degas the solutions to prevent air bubbles in the calorimeter cell and syringe.

-

Accurately determine the concentrations of the protein and ligand.

-

-

ITC Experiment Setup:

-

Load the purified α2δ protein into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).

-

Load the 4-Amino-3,4-dimethylpentanoic acid solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

-

-

Titration:

-

Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution while maintaining a constant temperature.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection to obtain the heat released or absorbed per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the following equations: ΔG = -RTln(Ka) (where Ka = 1/Kd) ΔG = ΔH - TΔS

-

Causality Behind Experimental Choices:

-

Recombinant Protein: Ensures a pure and homogenous sample for accurate thermodynamic measurements.

-

Extensive Dialysis: Crucial for minimizing the heat of dilution, which can otherwise mask the true binding signal.

-

Concentration Ratio: A 10-20 fold excess of ligand in the syringe ensures that the protein in the cell becomes saturated during the titration, allowing for a complete binding isotherm to be generated.

Caption: Step-by-step workflow for an Isothermal Titration Calorimetry experiment.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[9] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.

Materials:

-

SPR Instrument and Sensor Chip: (e.g., a CM5 sensor chip).

-

Purified Protein: Recombinant, purified α2δ-1 or α2δ-2 subunit.

-

Ligand: 4-Amino-3,4-dimethylpentanoic acid.

-

Immobilization Buffer: e.g., 10 mM sodium acetate, pH 4.5.

-

Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).

-

Regeneration Solution: e.g., a low pH buffer or high salt solution.

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface (e.g., using a mixture of EDC and NHS).

-

Inject the purified α2δ protein over the activated surface to covalently immobilize it.

-

Deactivate any remaining active esters.

-

-

Binding Analysis:

-

Flow the running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of 4-Amino-3,4-dimethylpentanoic acid over the immobilized α2δ protein surface (association phase).

-

Switch back to the running buffer to monitor the dissociation of the ligand from the protein (dissociation phase).

-

-

Regeneration:

-

If necessary, inject the regeneration solution to remove any remaining bound ligand and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd.

-

Calculate the Kd from the ratio of the rate constants (kd/ka).

-

Causality Behind Experimental Choices:

-

CM5 Sensor Chip: A commonly used carboxymethylated dextran surface suitable for amine coupling of proteins.

-

HBS-EP+ Running Buffer: A standard buffer for SPR that minimizes non-specific binding.

-

Multiple Analyte Concentrations: Necessary to obtain reliable kinetic data and to confirm the concentration-dependent nature of the binding.

Caption: The cyclical workflow of a Surface Plasmon Resonance experiment.

Quantitative Binding Affinity Data

| Ligand | Subunit | Dissociation Constant (Kd) | Source Organism for Subunit | Reference |

| Gabapentin | α2δ-1 | 59 nM | Recombinant | [5] |

| Gabapentin | α2δ-2 | 153 nM | Recombinant | [5] |

| Gabapentin | α2δ-3 | No significant binding | Recombinant | [5] |

| Pregabalin | α2δ-1 | ~30-100 nM | Various | [1] |

Based on its structural similarity to gabapentin, it is hypothesized that 4-Amino-3,4-dimethylpentanoic acid will exhibit a binding affinity for the α2δ-1 and α2δ-2 subunits in the nanomolar range. The precise Kd value will be influenced by the steric and electronic effects of the additional methyl groups.

Conclusion

The α2δ subunit of voltage-gated calcium channels is a well-validated target for the treatment of neuropathic pain and other neurological conditions. The binding of small molecule ligands, such as 4-Amino-3,4-dimethylpentanoic acid, to this subunit is a key determinant of their therapeutic efficacy. This technical guide has outlined the structural basis for these interactions and provided detailed protocols for the robust and accurate determination of binding affinity using radioligand binding assays, isothermal titration calorimetry, and surface plasmon resonance. While direct binding data for 4-Amino-3,4-dimethylpentanoic acid remains to be published, the methodologies and principles described herein provide a clear and authoritative framework for its comprehensive characterization. The application of these techniques will be instrumental in advancing our understanding of the pharmacology of novel gabapentinoids and in the development of next-generation therapeutics targeting the α2δ subunit.

References

-

Bryans, J. S., Davies, N., Gee, N. S., Dissanayake, V. U., Ratcliffe, G. S., Horwell, D. C., ... & O'Neill, J. A. (1998). Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents. Journal of medicinal chemistry, 41(11), 1838–1845. [Link]

-

Chen, Z., Mondal, A., & Minor, D. L. (2023). Structural basis for CaVα2δ:gabapentin binding. Nature structural & molecular biology, 30(6), 735–739. [Link]

-

Recognition mechanism of a novel gabapentinoid drug, mirogabalin, for recombinant human α 2 δ1, a voltage-gated calcium channel subunit. (2023). Bohrium. [Link]

-

Klugbauer, N., Lacinová, L., Marais, E., Schneider, T., & Hofmann, F. (2001). Calcium channel alpha (2) delta subunits-structure and Gabapentin binding. Molecular pharmacology, 59(5), 1243–1248. [Link]

-

Chen, Z., Mondal, A., & Minor, D. L. (2022). Structural basis for Ca V α 2 δ:gabapentin binding. bioRxiv. [Link]

-

Surface plasmon resonance1. (n.d.). [Link]

-

Dolphin, A. C. (2023). The importance of cache domains in α 2 δ proteins and the basis for their gabapentinoid selectivity. Channels, 17(1), 2164433. [Link]

-

Patel, R., Dickenson, A. H., & Bauer, C. S. (2016). Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. Pharmacology research & perspectives, 4(2), e00205. [Link]

-

Peterson, G. L., & Catterall, W. A. (1995). Communication. Journal of Biological Chemistry, 270(31), 18201-18204. [Link]

-

Brown, J. P., Dissanayake, V. U., Briggs, A. R., Milic, M. R., & Gee, N. S. (1998). Isolation of the [3H] gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H] leucine. Analytical biochemistry, 255(2), 236–243. [Link]

-

Houghton, A. K., & Wimalasena, K. (2011). Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Frontiers in pharmacology, 2, 29. [Link]

-

Chen, Z., Mondal, A., & Minor, D. L. (2022). Structural basis for Ca V α 2 δ:gabapentin binding. bioRxiv. [Link]

-

De, A. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In Membrane Fusion (pp. 139-153). Humana Press, New York, NY. [Link]

-

Jaracz, S., & Ghosh, A. K. (2012). Synthesis and SAR of 4-aminocyclopentapyrrolidines as N-type Ca²⁺ channel blockers with analgesic activity. Bioorganic & medicinal chemistry, 20(13), 4128–4139. [Link]

-

Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022, October 6). YouTube. [Link]

-

BindingDB BDBM18152 (2S,3S)-2-amino-3,4-dimethylpentanoic acid. (n.d.). BindingDB. [Link]

-

Klugbauer, N., Hofmann, F., & Lacinová, L. (2003). Calcium Channel α2δ Subunits: Differential expression, function, and drug binding. Journal of Bioenergetics and Biomembranes, 35(6), 639-647. [Link]

-

BindingDB BDBM18147 2-amino-4,4-dimethylpentanoic acid. (n.d.). BindingDB. [Link]

-

Wang, F., Zhang, Y., Fang, F., Li, J., Wang, R., Li, Y., ... & Liu, A. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 28(5), 2397. [Link]

-

Wang, F., Zhang, Y., Fang, F., Li, J., Wang, R., Li, Y., ... & Liu, A. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 28(5), 2397. [Link]

-

Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., ... & Chang, J. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. The Journal of organic chemistry, 80(2), 1018–1024. [Link]

-

Petrikaite, V., Tarasevicius, E., Pavilonis, A., & Sapragoniene, M. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 868. [Link]

-

Yan, N., & Catterall, W. A. (2023). Structural biology of voltage-gated calcium channels. Taylor & Francis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Subunit composition is a major determinant in high affinity binding of a Ca2+ channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents. | Read by QxMD [read.qxmd.com]

- 6. escholarship.org [escholarship.org]

- 7. Protein-Ligand Interactions Using SPR Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Physicochemical Characterization of 4-Amino-3,4-dimethylpentanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3,4-dimethylpentanoic acid is a non-proteinogenic amino acid whose physicochemical properties are not extensively documented in public literature. As novel amino acid structures are of significant interest in drug discovery for their potential as peptide mimics, constrained synthons, or unique pharmacophores, a thorough characterization is paramount. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic evaluation of its molecular weight and core physicochemical characteristics. We will delve into the causality behind experimental choices and present field-proven, self-validating protocols for determining essential parameters such as pKa, lipophilicity (LogP/LogD), aqueous solubility, and thermal stability. This document serves as a complete technical manual for researchers aiming to fully characterize this, or structurally similar, novel chemical entity.

Introduction: The Need for Foundational Knowledge

In the landscape of drug discovery and development, understanding the fundamental physicochemical properties of a molecule is not merely a preliminary step; it is the foundation upon which all subsequent research is built. These properties govern a molecule's behavior from the moment of synthesis through formulation, administration, and interaction with its biological target. Properties such as solubility, lipophilicity, and ionization state (pKa) are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its potential as a therapeutic agent.[1]

Molecular Identity and Calculated Properties

Before any experimental work commences, it is crucial to define the molecule's theoretical and computational properties. This provides a baseline for experimental verification and aids in the selection of appropriate analytical methods.

Molecular Structure and Formula

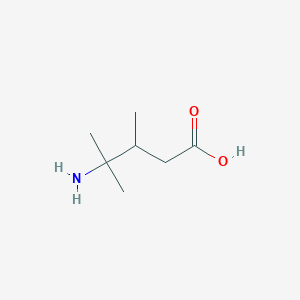

The structure of 4-Amino-3,4-dimethylpentanoic acid is defined by a five-carbon pentanoic acid backbone with methyl groups at positions 3 and 4, and an amino group at position 4.

Chemical Structure:

Based on this structure, we can derive its fundamental identifiers.

Calculated Molecular Weight and Descriptors

The molecular formula for this compound is C7H15NO2 . From this, we can calculate its molecular weight, which is essential for preparing solutions of known molarity and for mass spectrometry analysis.[3][4][5][6]

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | - |

| Average Molecular Weight | 145.20 g/mol | Calculated[7][8][9][10][11] |

| Monoisotopic Mass | 145.110279 Da | Calculated[7][8][10][11] |

| IUPAC Name | 4-Amino-3,4-dimethylpentanoic acid | - |

| Canonical SMILES | CC(C)C(C)(N)CC(=O)O | - |

| InChI Key | To Be Determined | - |

| Predicted XLogP3 | -1.5 to -1.9 (range for isomers) | Predicted[7][8][10][11] |

Note: The predicted XLogP3 value is an estimation based on isomeric structures found in PubChem, as a direct prediction for this specific molecule is unavailable. The actual value must be determined experimentally.

Experimental Framework for Physicochemical Characterization

The following sections provide detailed methodologies for determining the critical physicochemical properties of 4-Amino-3,4-dimethylpentanoic acid. The rationale behind each experimental choice is explained to ensure a deep understanding of the process.

Ionization Constant (pKa) and Isoelectric Point (pI)

Scientific Rationale: As an amino acid, the compound is zwitterionic, possessing both a basic amino group and an acidic carboxylic acid group. The pKa values of these groups dictate the molecule's net charge at any given pH. This is fundamentally important as charge affects solubility, membrane permeability, and interaction with biological targets.[12] Calculating the isoelectric point (pI), the pH at which the molecule has a net-zero charge, is crucial for purification and understanding its solubility minimum.

Methodology: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination. It involves monitoring the pH of a solution of the compound as a strong acid or base is added incrementally.[13][14][15][16][17][18]

Step-by-Step Protocol:

-

Preparation: Prepare a 0.1 M solution of 4-Amino-3,4-dimethylpentanoic acid in deionized, degassed water. Also, prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

-

Acidification: Take a known volume (e.g., 20 mL) of the amino acid solution and, while stirring, add the 0.1 M HCl solution until the pH is low (e.g., pH < 2) to ensure both the carboxyl and amino groups are fully protonated.

-

Titration: Begin adding the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the value along with the total volume of NaOH added.

-

Endpoint: Continue the titration until the pH is high (e.g., pH > 12) to ensure both groups have been deprotonated.

-

Data Analysis: Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis). The resulting titration curve will show two inflection points corresponding to the pKa of the carboxylic acid (pKa1) and the amino group (pKa2). The pKa is the pH at the half-equivalence point of each buffering region.

-

pI Calculation: The isoelectric point (pI) is calculated as the average of the two pKa values: pI = (pKa1 + pKa2) / 2.

Caption: Comparison of Shake-Flask and RP-HPLC methods for LogP/LogD.

Aqueous Solubility

Scientific Rationale: A drug must be in solution to be absorbed. Poor aqueous solubility is a major cause of failure for drug candidates. [1]Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is a critical parameter for formulation and biopharmaceutical classification. [19][20][21][22][23] Methodology: Thermodynamic Shake-Flask Solubility

This method determines the equilibrium solubility by allowing excess solid to equilibrate in a buffer over an extended period.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of the solid compound (enough to ensure saturation is reached and solid remains) to a vial containing a buffered aqueous solution (e.g., PBS at pH 7.4).

-

Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand, then filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

-

Sample Dilution: Accurately dilute the resulting clear supernatant with the buffer to bring the concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a calibrated HPLC-UV or LC-MS method.

-

Calculation: Multiply the measured concentration by the dilution factor to obtain the final solubility value, typically expressed in µg/mL or µM.

Thermal Stability

Scientific Rationale: Thermal analysis is essential for identifying the melting point, crystalline form, and decomposition temperature of a compound. This information is vital for manufacturing, formulation (e.g., for hot-melt extrusion), and determining the shelf-life and storage conditions of the final drug substance. [24][25] Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are complementary techniques. DSC measures heat flow to detect phase transitions like melting, while TGA measures mass loss as a function of temperature to identify decomposition. [26][27][28] Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the solid compound into a TGA pan and a DSC pan.

-

TGA Analysis: Place the sample in the TGA instrument. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 400 °C). Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.

-

DSC Analysis: Place the sample pan and a reference pan in the DSC instrument. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). Record the differential heat flow. A sharp endothermic peak indicates the melting point (Tm) of the crystalline solid.

Caption: Combined TGA and DSC workflow for thermal characterization.

Summary and Path Forward

This guide outlines a robust, logical, and experimentally sound framework for the comprehensive physicochemical characterization of 4-Amino-3,4-dimethylpentanoic acid. By systematically applying these protocols, researchers can generate the high-quality, reliable data necessary to advance a novel compound through the drug discovery pipeline. The successful execution of these experiments will transform this molecule from a mere structure on paper to a well-understood chemical entity with a defined potential for further development.

References

-

CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from CD ComputaBio website. [Link]

-

Mol-Instincts. (n.d.). Molecular Weight Calculator. Retrieved from Mol-Instincts website. [Link]

-

Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. MDPI Encyclopedia. [Link]

-

Li, R., & Yu, H. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]

-

Heinen, S. (2019). Physicochemical property prediction for small molecules using integral equation-based solvation models. Eldorado - Repository of the TU Dortmund. [Link]

-

Carnegie Mellon University. (n.d.). Molecular Weight Calculation. Leonard Gelfand Center. [Link]

-

Rocaboy, R., & Kirsch, P. (2023). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. arXiv. [Link]

-

Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from Scribd. [Link]

-

Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. World Journal of Chemical Education, 2(4), 59-61. [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from ResearchGate. [Link]

-

Uguzzoni, G., et al. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]

-

CHI Scientific. (2024). CHI LogD Assay. YouTube. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]

-

Zhang, C., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143). [Link]

-

Madame Curie Bioscience Database. (n.d.). Prediction of Drug-Like Properties. NCBI Bookshelf. [Link]

-

ResearchGate. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

-

Wikipedia. (n.d.). Protein pKa calculations. Retrieved from Wikipedia. [Link]

-

Bentham Science. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

-

e-scola. (n.d.). Potenciometric pH titration of glycine. Retrieved from e-scola. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website. [Link]

-

Chegg. (2022). Experiment 6: POTENTIOMETRIC TITRATION OF AMINO ACIDS. Retrieved from Chegg.com. [Link]

-

Scribd. (n.d.). Titration of Amino Acids Lab Con. Retrieved from Scribd. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing. Retrieved from Raytor. [Link]

-

protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from protocols.io. [Link]

-

Scribd. (2020). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from Scribd. [Link]

-

PubChem. (n.d.). (3S)-3-amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). TGA and DSC of amino acids-cellulose derivatives. Retrieved from ResearchGate. [Link]

-

Breslyn, W. (2018). How to Calculate Molar Mass (Molecular Weight). YouTube. [Link]

-

Subirats, X., et al. (2007). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 735-744. [Link]

-

Ho, J., & Coote, M. L. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. The Journal of Physical Chemistry A, 117(16), 3466-3476. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website. [Link]

-

American Water Chemicals. (n.d.). Molar Mass Calculator. Retrieved from American Water Chemicals website. [Link]

-

PubChem. (n.d.). 3-Amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. [Link]

-

UNT Digital Library. (n.d.). Hydrogen-Ion Titrations of Amino Acids and Proteins in Solutions Containing Concentrated Electrolyte. [Link]

-

CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. Retrieved from CD Formulation website. [Link]

-

Semantic Scholar. (n.d.). DSC and TGA Thermal Analysis for the Interaction between Poly(2-hydroxyethylmethacrylate) and Amino Acids. [Link]

-

NETZSCH Analyzing & Testing. (2025). Alternative Proteins: The Role of Thermal Characterization. [Link]

-

InTechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

-

PubChem. (n.d.). 3-Amino-3,4-dimethylpentanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Amino-3,4-dimethylpentanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Hydroxy-3,4-dimethylpentanoic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 4-Amino-3,4-dimethylpentanoic acid hydrochloride CAS#: 1401425-21-5 [m.chemicalbook.com]

- 3. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]

- 4. selleckchem.com [selleckchem.com]

- 5. youtube.com [youtube.com]

- 6. Molar Mass Calculator - Molecular Weight Calculator [membranechemicals.com]

- 7. (3S)-3-amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 7157340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 2733733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BLDpharm - Bulk Product Details [bldpharm.com]

- 10. 3-Amino-3,4-dimethylpentanoic acid | C7H15NO2 | CID 53414110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Amino-3,4-dimethylpentanoic acid | C7H15NO2 | CID 272725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Protein pKa calculations - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 15. Potenciometric pH titration of glycine [regressioninbiologicalchemistry.weebly.com]

- 16. Experiment 6: POTENTIOMETRIC TITRATION OF AMINO ACIDS | Chegg.com [chegg.com]

- 17. scribd.com [scribd.com]

- 18. scribd.com [scribd.com]

- 19. enamine.net [enamine.net]

- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 21. evotec.com [evotec.com]

- 22. raytor.com [raytor.com]

- 23. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 24. semanticscholar.org [semanticscholar.org]

- 25. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 26. researchgate.net [researchgate.net]

- 27. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 28. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

Blood-brain barrier permeability of 4-Amino-3,4-dimethylpentanoic acid

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 4-Amino-3,4-dimethylpentanoic Acid

Abstract

The blood-brain barrier (BBB) represents a critical obstacle and a key target in the development of therapeutics for central nervous system (CNS) disorders. Its stringent regulation of molecular traffic into the brain parenchyma dictates the efficacy of many potential drug candidates. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the BBB permeability of a novel compound, 4-Amino-3,4-dimethylpentanoic acid. As no prior public data exists for this specific molecule, this document serves as a prospective analysis, outlining a multi-tiered strategy from computational prediction to definitive in vivo assessment. We delve into the causality behind experimental choices, providing detailed, field-proven protocols and a logical workflow to thoroughly characterize the molecule's ability to access the CNS.

Introduction: The Challenge of CNS Drug Delivery

The blood-brain barrier is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1] This barrier is crucial for maintaining brain homeostasis but also poses a significant challenge for the delivery of therapeutic agents to the brain.[2][3] For a CNS drug to be effective, it must be able to cross the BBB to reach a therapeutically relevant concentration.[3]

This guide focuses on a specific novel compound, 4-Amino-3,4-dimethylpentanoic acid. A review of publicly available chemical databases, such as PubChem, reveals information on isomers like 2-Amino-3,4-dimethylpentanoic acid and 3-Amino-4,4-dimethylpentanoic acid, but not the titular molecule.[4][5][6] For the purpose of this technical guide, we will proceed with a hypothetical structure for 4-Amino-3,4-dimethylpentanoic acid to illustrate the comprehensive evaluation process.

The following sections will detail a systematic approach to determine the BBB permeability of this, or any novel small molecule, beginning with predictive in silico modeling, followed by robust in vitro assays, and culminating in definitive in vivo studies.

Molecular Profile and In Silico Prediction of BBB Permeability

The initial step in assessing a novel compound's BBB penetration potential is to analyze its physicochemical properties, as these are key determinants of passive diffusion across the BBB.[3]

Physicochemical Properties

Based on the hypothetical structure of 4-Amino-3,4-dimethylpentanoic acid, we can predict several key properties using computational tools. The SMILES (Simplified Molecular Input Line Entry System) string for our hypothetical molecule is CC(C)(N)C(C)CC(=O)O.

| Property | Predicted Value | Implication for BBB Permeability |

| Molecular Weight (MW) | 145.20 g/mol | Favorable (<400-500 Da is generally preferred for passive diffusion) |

| LogP (Octanol/Water Partition Coefficient) | -1.5 to -1.9 | Low lipophilicity, suggesting poor passive diffusion |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | Favorable (Generally < 90 Ų is associated with better BBB penetration) |

| Hydrogen Bond Donors | 2 | Favorable (Fewer H-bonds are preferred) |

| Hydrogen Bond Acceptors | 2 | Favorable |

These properties are calculated based on the structures of close isomers available in PubChem and are expected to be very similar for the hypothetical 4-Amino-3,4-dimethylpentanoic acid.[2][4][5]

In Silico Modeling

Computational models provide a rapid and cost-effective first pass assessment of BBB permeability.[2][7] These models leverage large datasets of compounds with known permeability to identify quantitative structure-activity relationships (QSAR).[6]

Workflow for In Silico Prediction:

Caption: Workflow for in silico BBB permeability prediction.

Numerous online platforms and software packages can perform these predictions.[8][9][10][11][12] Based on the predicted low LogP and the presence of both an amine and a carboxylic acid group, it is likely that in silico models will predict poor passive diffusion for 4-Amino-3,4-dimethylpentanoic acid. However, its amino acid structure suggests the possibility of active transport.

In Vitro Assessment of BBB Permeability

In vitro models are essential for experimentally measuring permeability and identifying the transport mechanisms involved.[1][3] A tiered approach, starting with a simple, high-throughput assay followed by more complex cell-based models, is recommended.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion. It uses an artificial membrane coated with lipids from porcine brain to mimic the BBB.[5]

Experimental Protocol: PAMPA-BBB

-

Preparation: A 96-well filter plate is coated with the porcine brain lipid extract. This "donor" plate is placed below a 96-well "acceptor" plate.[5]

-

Compound Addition: The test compound (e.g., 4-Amino-3,4-dimethylpentanoic acid) is dissolved in a phosphate buffer solution (pH 7.4) and added to the donor wells. The acceptor wells are filled with a "brain sink" buffer.

-

Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 1-5 hours).

-

Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS or UV spectroscopy.[5]

-

Calculation: The apparent permeability coefficient (Papp) is calculated.

Causality: This assay isolates passive transcellular permeation. A low Papp value for 4-Amino-3,4-dimethylpentanoic acid would confirm the in silico prediction of poor passive diffusion and suggest that if the compound crosses the BBB, it is likely via another mechanism.

Cell-Based Assays

Cell-based assays provide a more biologically relevant model by incorporating efflux and influx transporters.[1] The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) is a widely used model to assess the role of P-glycoprotein (P-gp) efflux. Human colon carcinoma (Caco-2) cells are another option, though they are more commonly used as a model for intestinal absorption.

Experimental Protocol: Bidirectional MDCK-MDR1 Assay

-

Cell Culture: MDCK-MDR1 cells are seeded on semi-permeable Transwell™ inserts and cultured for 4-5 days to form a confluent, polarized monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Trans-Epithelial Electrical Resistance (TEER).

-

Permeability Measurement (A-B): The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is measured over time (e.g., 60-120 minutes).

-

Permeability Measurement (B-A): In a separate set of wells, the compound is added to the basolateral (B) side, and its transport to the apical (A) side is measured.

-

Quantification: Samples from the receiver compartments are analyzed by LC-MS/MS to determine the compound concentration.

-

Calculation: Papp values for both A-B and B-A directions are calculated. The efflux ratio (ER) is then determined: ER = Papp (B-A) / Papp (A-B).

Causality:

-

An efflux ratio greater than 2 indicates that the compound is a substrate for an efflux transporter, likely P-gp in this model.

-

A low Papp (A-B) value coupled with a low efflux ratio would suggest poor permeability that is not due to P-gp efflux.

-

Given that 4-Amino-3,4-dimethylpentanoic acid is an amino acid, it may be a substrate for an influx transporter. This would not be fully captured by the MDCK-MDR1 model but could be investigated using more specialized cell lines expressing specific amino acid transporters.

Workflow for In Vitro Assessment:

Caption: Tiered workflow for in vitro BBB permeability assessment.

In Vivo Evaluation of BBB Permeability

While in vitro assays are valuable for screening, in vivo studies in animal models are the gold standard for definitively quantifying brain penetration.[3]

Brain Tissue Distribution Study

This study determines the total concentration of the compound in the brain relative to the plasma at one or more time points.

Experimental Protocol: Brain Tissue Distribution

-

Compound Administration: The test compound is administered to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., intravenous or oral).

-

Sample Collection: At a predetermined time point, blood samples are collected, and the animals are euthanized. The brains are then promptly harvested.

-

Sample Processing: The brain is homogenized.

-

Quantification: The concentration of the compound in both plasma and brain homogenate is determined by LC-MS/MS.

-

Calculation: The brain-to-plasma concentration ratio (Kp) is calculated. To account for nonspecific binding, the unbound fraction in plasma (fu,p) and brain (fu,brain) can be measured using techniques like rapid equilibrium dialysis. This allows for the calculation of the unbound brain-to-plasma ratio (Kp,uu), which is the most accurate indicator of BBB penetration.

Brain Microdialysis

Microdialysis is a sophisticated technique that allows for the continuous sampling of the unbound drug concentration in the brain's interstitial fluid (ISF) in a freely moving animal.

Experimental Protocol: Brain Microdialysis

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal.

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion: The probe is perfused with a physiological buffer at a slow, constant flow rate (e.g., 0.1-2 µL/min).

-

Compound Administration: The test compound is administered systemically.

-

Dialysate Collection: The perfusate (dialysate), now containing analytes from the brain ISF that have diffused across the probe's semi-permeable membrane, is collected at regular intervals.

-

Quantification: The concentration of the unbound compound in the dialysate is measured by a highly sensitive analytical method like LC-MS/MS.

-

Data Analysis: The time-concentration profile of the unbound drug in the brain can be directly compared to its profile in the plasma (obtained via simultaneous blood sampling).

Causality: Microdialysis provides the most pharmacologically relevant measure of brain exposure because it directly quantifies the unbound drug concentration at the site of action. This data is crucial for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Integrated Strategy and Data Interpretation

A successful evaluation of BBB permeability relies on the logical integration of data from all three tiers of investigation.

Integrated Evaluation Workflow:

Caption: An integrated strategy for assessing BBB permeability.

Interpreting the Collective Data for 4-Amino-3,4-dimethylpentanoic Acid:

-

Scenario 2: Efflux Substrate. If the in vitro cell-based assays show a high efflux ratio, and the in vivo Kp,uu is low, the compound is likely actively removed from the brain.

-

Scenario 3: Active Influx. If in silico and PAMPA predict low passive permeability, but in vivo studies reveal a surprisingly high Kp,uu, this strongly suggests the involvement of an active influx transporter. Given the molecule's structure, this would warrant further investigation into specific amino acid transporters at the BBB.

Conclusion

Determining the blood-brain barrier permeability of a novel entity such as 4-Amino-3,4-dimethylpentanoic acid requires a systematic, multi-faceted approach. This guide outlines a logical progression from rapid, predictive in silico analysis to definitive in vivo quantification. By understanding the causality behind each experimental choice and carefully integrating the data, researchers can build a comprehensive profile of a compound's ability to access the central nervous system. This knowledge is fundamental to making informed decisions in the drug discovery and development process, ultimately increasing the probability of success for new CNS therapeutics.

References

-

PubChem. (3S)-3-amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Advancing Translational Sciences. (n.d.). PAMPA BBB. ADME@NCATS. Retrieved from [Link]

-

Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

- Svensson, M., Sjöström, E., & Bong, A. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 16, 858126.

- In silico prediction of Blood-Brain Barrier permeability of chemical compounds using molecular fe

-

Propersea (Property Prediction). (n.d.). PSDS. Retrieved from [Link]

- Kumar, R., Sharma, A., Alexiou, A., Bilgrami, A. L., Kamal, M. A., & Ashraf, G. M. (2022). Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. Frontiers in Neuroscience, 16, 858126.

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

-

Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. (n.d.). Technology Networks. Retrieved from [Link]

-

AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

-

LightBBB · bio.tools. (n.d.). Retrieved from [Link]

- Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. (2025).

-

Microdialysis protocol. (n.d.). Retrieved from [Link]

-

DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). EURL ECVAM Database on Alternative Methods. Retrieved from [Link]

-

Bienta. (n.d.). MDR1-MDCKII Permeability Assay. Retrieved from [Link]

-

On-line Software - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved from [Link]

-

Pharmaron. (n.d.). Permeability. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

- Overview of Brain Microdialysis. (2017). Current Protocols in Neuroscience, 79(1), 7.2.1–7.2.27.

-

Chemicalize - Instant Cheminformatics Solutions. (n.d.). Retrieved from [Link]

-

Evotec. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

- Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. (2024). Analyst, 149(6), 1363-1372.

- Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. (2020). Biological and Pharmaceutical Bulletin, 43(1), 114-121.

- Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). Frontiers in Chemistry, 11, 1283373.

- In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. (2018). Journal of Visualized Experiments, (139), 58238.

-

Molecular Properties Prediction - Osiris Property Explorer. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. (n.d.). Paralab. Retrieved from [Link]

-

Techniques - Cirrito Lab. (n.d.). Retrieved from [Link]

-

Parallel Artificial Membrane Permeability Assay-BBB Kit. (n.d.). BioAssay Systems. Retrieved from [Link]

- van der Meer, M. J., de Vries, H. E., & van der Brink, W. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 65(17), 11637–11649.

- Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. (2024). Pharmaceutics, 16(5), 589.

- Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2022). Journal of Medicinal Chemistry, 65(17), 11637–11649.

- In Vivo Methods to Study Uptake of Nanoparticles into the Brain. (2012). Methods in Molecular Biology, 906, 337–347.

- A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. (2016).

- Protocol for mouse brain tissue processing and downstream analysis of circRNA-protein interactions in vivo. (2025). STAR Protocols, 6(3), 102434.

-

Creative Bioarray. (n.d.). Brain Tissue Binding Assay. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3,4-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-3,4-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3-Amino-3,4-dimethylpentanoic acid | C7H15NO2 | CID 53414110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 7157340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 2733733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-3,4-dimethylpentanoic acid | C7H15NO2 | CID 272725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-amino-4,4-dimethylpentanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. keyorganics.net [keyorganics.net]

- 7. 4-Hydroxy-3,4-dimethylpentanoic acid | C7H14O3 | CID 55299770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. BLDpharm - Bulk Product Details [bldpharm.com]

- 10. PubChemLite - (3s)-3-amino-4-methylpentanoic acid (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 11. 3,4-Dimethylpentanoic acid - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. 57224-50-7|(S)-2-Amino-4,4-dimethylpentanoic acid|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Crystallization Techniques for 4-Amino-3,4-dimethylpentanoic Acid Purification

Executive Summary & Molecule Profile

4-Amino-3,4-dimethylpentanoic acid is a specialized

Unlike standard organic intermediates, this molecule exists primarily as a zwitterion in neutral aqueous solutions. This dipolar character creates specific purification challenges: high water solubility, insolubility in non-polar organics, and a propensity to co-crystallize with inorganic salts.

This guide details a biphasic purification strategy:

-

Reactive Isoelectric Crystallization: For bulk isolation and desalination.

-

Anti-Solvent Cooling Recrystallization: For polishing to pharmaceutical-grade purity (>99.5%).

Physicochemical Profile

| Property | Value (Approximate) | Significance |

| Molecular Formula | Gamma-amino acid backbone.[1][2][3] | |

| pKa (COOH) | ~4.0 - 4.2 | Acidic dissociation constant. |

| pKa ( | ~10.2 - 10.4 | Basic dissociation constant. |

| Isoelectric Point (pI) | ~7.2 | pH of minimum solubility. |

| Solubility (Water) | High (>100 g/L at 25°C) | Requires anti-solvent or pH shift to crystallize. |

| Solubility (Ethanol) | Low (<5 g/L) | Ideal anti-solvent. |

Physicochemical Basis of Purification

The success of the crystallization relies on manipulating the Solubility-pH-Solvent landscape.

The Zwitterionic Solubility Minimum

Amino acids exhibit U-shaped solubility curves with respect to pH. At the isoelectric point (pI), the net charge is zero, minimizing solute-solvent electrostatic interactions and maximizing crystal lattice energy.

-

pH < pI: Molecule is cationic (

). High solubility. -

pH > pI: Molecule is anionic (

). High solubility. -

pH = pI: Molecule is zwitterionic (

). Minimum Solubility.

Impurity Rejection Mechanism

-

Inorganic Salts (NaCl,

): Highly soluble in water; rejected in the mother liquor during cooling crystallization. -

Organic Impurities: Rejected during the anti-solvent phase due to differences in supersaturation thresholds.

Detailed Experimental Protocols

Protocol A: Bulk Isolation via Isoelectric Point Precipitation

Objective: Isolate the crude amino acid from the synthesis reaction mixture (often containing excess salts like NaCl or ammonium salts).

Reagents:

-

Crude Reaction Mixture (Aqueous)

-

Hydrochloric Acid (6M and 1M)

-

Sodium Hydroxide (50% w/w and 1M)

-

pH Meter (Calibrated at pH 4.0 and 7.0)

Workflow:

-

Concentration:

-

Concentrate the aqueous reaction mixture under reduced pressure (Rotavap) at 50°C to approximately 40-50% solids content. Avoid drying completely to prevent salt occlusion.

-

-

pH Adjustment (The Critical Step):

-

Measure the initial pH.

-

Slowly titrate the solution toward the pI (pH 7.2 ± 0.1 ).

-

Note: If coming from an acidic hydrolysis, add NaOH. If coming from a basic hydrolysis, add HCl.

-

Observation: The solution will become turbid as the zwitterion forms and supersaturation is reached.

-

-

Aging (Ostwald Ripening):

-

Maintain agitation at 150 RPM.

-

Hold the slurry at 20°C for 4–6 hours. This allows fines to dissolve and larger crystals to grow, improving filterability.

-

-

Filtration:

-

Filter the slurry using a sintered glass funnel (Porosity 3).

-

Wash: Displacement wash with 1 bed volume of ice-cold water (0–4°C). Do not over-wash, as yield will be lost due to high water solubility.

-

-

Drying:

-

Dry the wet cake in a vacuum oven at 50°C for 12 hours.

-

Protocol B: High-Purity Anti-Solvent Cooling Crystallization

Objective: Recrystallize the crude solid to remove trace salts and diastereomeric impurities, achieving >99.5% purity. Methodology: Coupled "Anti-Solvent + Cooling" (Proven for Gamma-Amino Acids like GABA).[4]

Reagents:

-

Crude 4-Amino-3,4-dimethylpentanoic acid (from Protocol A)

-

Solvent: Deionized Water

-

Anti-Solvent: Ethanol (Absolute) or Isopropanol

Step-by-Step Procedure:

-

Dissolution:

-

Charge crude solid into a jacketed glass reactor.

-

Add Deionized Water (ratio: 1.5 mL water per 1 g solid).

-

Heat to 65°C . Stir until fully dissolved.

-

QC Check: Solution should be clear. If particulates remain, perform a hot filtration.

-

-

Anti-Solvent Addition (Primary Nucleation):

-

Controlled Cooling (Crystal Growth):

-

Initiate a linear cooling ramp: Cool from 65°C to 20°C over 4 hours (Rate: ~0.2°C/min).

-

Seeding (Optional but Recommended): At 55°C (metastable zone), add 0.5% w/w pure seed crystals to ensure consistent polymorph formation.

-

-

Secondary Anti-Solvent Addition:

-

Once at 20°C, add the remaining Ethanol (Total target ratio: 3:1 Ethanol:Water).

-

Add over 1 hour. This drives the yield by "squeezing" the remaining solute out of the aqueous phase.

-

-

Final Cooling:

-

Cool the slurry to 5°C and hold for 2 hours.

-

-

Isolation:

-

Filter and wash with cold 95% Ethanol.

-

Dry under vacuum at 50°C.

-

Process Visualization

Workflow Diagram

The following diagram illustrates the integrated purification logic, distinguishing between salt rejection and purity enhancement.

Caption: Integrated workflow for the desalination and purification of zwitterionic gamma-amino acids.

Quantitative Performance Metrics

The table below benchmarks the expected performance of the two protocols based on standard gamma-amino acid processing (e.g., GABA, Pregabalin analogs).

| Parameter | Protocol A (Isoelectric) | Protocol B (Anti-Solvent/Cooling) |

| Primary Goal | Desalination & Bulk Recovery | Chemical Purity & Polymorph Control |

| Typical Yield | 75 – 85% | 90 – 95% (from crude input) |

| Purity (HPLC) | 85 – 92% | > 99.5% |

| Salt Content | 2 – 5% | < 0.1% |

| Key CPP | pH Control (± 0.1) | Cooling Rate & Ethanol Ratio |

| Energy Profile | Low (Ambient temp) | Moderate (Heating/Cooling required) |

Analytical Controls & Troubleshooting

Critical Quality Attributes (CQAs)

-

HPLC Purity: Use a C18 column with ion-pairing agents (e.g., TFA) or a HILIC column for polar retention.

-

Target: >99.5% area.

-

-

Chiral Purity: If the molecule is synthesized as a specific enantiomer/diastereomer, use a Chiralpak ZWIX(+) or Crownpak column.

-

Residue on Ignition (ROI): Measures inorganic salt removal.

-

Target: <0.1%.[7]

-

Troubleshooting Guide

-

Problem: "Oiling Out" (Liquid-Liquid Phase Separation).

-

Cause: Adding anti-solvent too fast or at too high a temperature.

-

Solution: Slow down ethanol addition.[4] Ensure temperature is maintained at 65°C during the first addition phase. Seed the solution immediately upon reaching the metastable zone.

-

-

Problem: Low Yield.

-

Cause: pH drift away from pI or excessive washing.

-

Solution: Re-verify the pI of the specific derivative (zeta potential measurement). Use ice-cold ethanol for washing, not water.

-

-

Problem: Fine Particles (Difficult Filtration).

-

Cause: Rapid cooling (nucleation dominates growth).

-

Solution: Implement a "temperature cycling" loop (heat to 60°C, cool to 50°C, heat to 55°C) to dissolve fines and coarsen crystals.

-

References

-

MDPI. (2025). Development and Techno-Economic Evaluation of Crystallization Techniques for GABA Purification from Fermentation Broth. Processes. Link

-

Seebach, D., et al. (2002).[8] Gamma2-, gamma3-, and gamma(2,3,4)-amino Acids, Coupling to Gamma-Hexapeptides: Crystal Structures and Synthesis. Chemistry - A European Journal. Link

-

Needham, T. E. (1970).[9] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 2733733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. gea.com [gea.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Gamma2-, gamma3-, and gamma(2,3,4)-amino acids, coupling to gamma-hexapeptides: CD spectra, NMR solution and X-ray crystal structures of gamma-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

NMR spectroscopy analysis of 4-Amino-3,4-dimethylpentanoic acid isomers

This guide details the NMR spectroscopy analysis of 4-Amino-3,4-dimethylpentanoic acid , a specific

Part 1: Executive Summary & Structural Logic

Target Molecule: 4-Amino-3,4-dimethylpentanoic acid

Chemical Formula:

Stereochemical Premise: Unlike standard amino acids, the "isomers" of this specific constitution are defined by the single chiral center at C3 .[1]

-

C4 Position: The C4 carbon is bonded to an amine (

), a methyl substituent, the C5 methyl group (part of the chain), and the C3 carbon.[1] Since it possesses two equivalent methyl groups (the substituent and the chain terminus), C4 is achiral . -

C3 Position: The C3 carbon is bonded to a methyl group, a proton, the C2-carboxyl arm, and the bulky C4-amine arm.[1] C3 is chiral .

-

Result: The "isomers" are the (3R) and (3S) enantiomers.[1]

Analytical Challenge: Enantiomers have identical NMR spectra in achiral environments. The core of this protocol focuses on chiral discrimination using Chiral Solvating Agents (CSAs) and analyzing the diastereotopic nature of the C4-methyl groups induced by the C3 chiral center.[1]

Part 2: Sample Preparation & pH Control

The chemical shift of amino acids is highly pH-dependent due to the protonation states of the amine and carboxylic acid.

Protocol 1: Sample Preparation

-

Solvent Selection: Use Deuterium Oxide (

) (99.9% D) for primary characterization.[1] -

pH Adjustment (Critical):

-

Reference Standard: Use TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) as an internal reference (

ppm).[1] Avoid TMS due to insolubility in

Part 3: NMR Spectroscopy Protocol

Structural Assignment (1H & 13C)

Mechanistic Insight: The key to confirming this structure is the diastereotopic nature of the protons at C2 and the methyl groups at C4.[1] Even though C4 is achiral, the adjacent chiral center (C3) breaks the symmetry of the two methyls attached to C4, making them magnetically non-equivalent.

Table 1: Predicted 1H NMR Data (400 MHz,

| Position | Group | Multiplicity | Approx.[1][2] Shift ( | Coupling ( | Structural Diagnostic |

| C2-H | dd (Doublet of doublets) | 2.35 | Diastereotopic proton A (ABX system with C3).[1] | ||

| C2-H | dd (Doublet of doublets) | 2.55 | Diastereotopic proton B. | ||

| C3-H | m (Multiplet) | 2.10 - 2.25 | Complex | Chiral center methine.[1] | |

| C3-Me | d (Doublet) | 0.95 | Couples to C3-H. | ||

| C4-Me | s (Singlet) | 1.28 | - | Diastereotopic methyl 1 (Gem-dimethyl).[1] | |

| C4-Me | s (Singlet) | 1.32 | - | Diastereotopic methyl 2.[1] Key confirmation of structure. |

Table 2: Predicted 13C NMR Data

| Position | Type | Approx. Shift ( | Notes |

| C1 | Carbonyl | 175.0 - 178.0 | Broadened by quadrupole relaxation if pH is not controlled.[1] |

| C4 | Quaternary | 52.0 - 55.0 | Attached to |

| C2 | Methylene | 38.0 - 42.0 | |

| C3 | Methine | 35.0 - 38.0 | Chiral center.[1] |

| Me Groups | Methyls | 20.0 - 25.0 | Three distinct signals expected (C3-Me, C4-Me |

Enantiomeric Purity Analysis (Isomer Differentiation)

Since the (3R) and (3S) isomers are enantiomers, they require a chiral environment for differentiation.

Method A: Chiral Solvating Agents (CSA) [1]

-

Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP).[1]

-

Mechanism: BNP forms transient diastereomeric ion-pair complexes with the amino group.[1]

-

Protocol:

Method B: Mosher's Amide Derivatization (Gold Standard) [1]

-

Reagent: (R)-(-)-